1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Overview
Description
“1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine” is a compound with a molecular weight of 196.25 . It has an IUPAC name of this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16N4O/c1-7(9-11-8(2)12-14-9)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid . Its molecular weight is 196.25 .Scientific Research Applications
Synthesis and Characterization
The scientific research involving 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine primarily focuses on the synthesis and characterization of novel compounds. This compound is often used as a building block in the synthesis of a wide range of derivatives with potential biological activities. For example, Sharma et al. (2014) synthesized a series of novel carbazole derivatives starting with carbazole, which, through various reactions including the Mannich reaction with piperazine, yielded compounds evaluated for their antibacterial, antifungal, and anticancer activities (Sharma, Kumar, & Pathak, 2014).
Antimicrobial and Antifungal Activities
Compounds synthesized using this compound have shown significant antimicrobial and antifungal activities. The study by Bektaş et al. (2010) synthesized novel 1,2,4-Triazole derivatives that displayed good to moderate antimicrobial activities against various test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). Similarly, compounds with a piperazine linker have been investigated for their potential as bacterial biofilm and MurB enzyme inhibitors, showing promising antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans (Mekky & Sanad, 2020).
Antitubercular and Anticonvulsant Activities
The versatility of compounds derived from this compound extends to antitubercular and anticonvulsant activities. Foks et al. (2004) developed derivatives that were tested for their tuberculostatic activity, finding minimum inhibiting concentrations within 25 - 100 mg/ml, indicating potential applications in tuberculosis treatment (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004). Moreover, Harish et al. (2014) synthesized new derivatives exhibiting significant anticonvulsant activity, emphasizing the structural requirements essential for this property (Harish, Mohana, Mallesha, & Veeresh, 2014).
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property might influence the interaction of the compound with its targets.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that the compound may interact with pathways related to bacterial, viral, and leishmanial infections .
Result of Action
Compounds with the 1,2,4-oxadiazole moiety have shown anti-infective activities , suggesting that the compound may have similar effects.
Safety and Hazards
Biochemical Analysis
Cellular Effects
Oxadiazoles have been studied for their potential anticancer properties, suggesting that they may have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxadiazoles can be involved in various metabolic pathways, depending on their specific structure and substituents .
Properties
IUPAC Name |
3-methyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7(9-11-8(2)12-14-9)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZABCDPRFSXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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